molecular formula C25H22N2O3S B2954471 1-[(3-Methoxyphenyl)methyl]-3'-(3-methylphenyl)-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione CAS No. 894543-13-6

1-[(3-Methoxyphenyl)methyl]-3'-(3-methylphenyl)-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione

Cat. No.: B2954471
CAS No.: 894543-13-6
M. Wt: 430.52
InChI Key: HNUUAOKPCRKQMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-[(3-Methoxyphenyl)methyl]-3'-(3-methylphenyl)-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione (hereafter referred to as Compound E897-0217) is a spirocyclic indole-thiazolidinedione derivative with a molecular formula of C₂₅H₂₂N₂O₃S and a molecular weight of 430.52 g/mol . Its structure features a 3-methoxyphenylmethyl substituent at the indole nitrogen and a 3-methylphenyl group at the thiazolidine-4'-dione ring (Figure 1). Key spectral characteristics include a polar surface area of 38.579 Ų and hydrogen bond acceptor count of 6, which may influence its solubility and pharmacokinetic profile .

Properties

IUPAC Name

1'-[(3-methoxyphenyl)methyl]-3-(3-methylphenyl)spiro[1,3-thiazolidine-2,3'-indole]-2',4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O3S/c1-17-7-5-9-19(13-17)27-23(28)16-31-25(27)21-11-3-4-12-22(21)26(24(25)29)15-18-8-6-10-20(14-18)30-2/h3-14H,15-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNUUAOKPCRKQMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=O)CSC23C4=CC=CC=C4N(C3=O)CC5=CC(=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[(3-Methoxyphenyl)methyl]-3’-(3-methylphenyl)-1,2-dihydrospiro[indole-3,2’-[1,3]thiazolidine]-2,4’-dione typically involves multiple steps. One common synthetic route includes the Fischer indole synthesis, which involves the cyclization of phenylhydrazines with ketones or aldehydes in the presence of an acid catalyst . The reaction conditions often require glacial acetic acid and concentrated hydrochloric acid to facilitate the cyclization process . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

1-[(3-Methoxyphenyl)methyl]-3’-(3-methylphenyl)-1,2-dihydrospiro[indole-3,2’-[1,3]thiazolidine]-2,4’-dione undergoes various chemical reactions, including:

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

    Biology: The compound’s unique structure allows it to interact with biological targets, making it a candidate for studying enzyme inhibition and receptor binding.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of 1-[(3-Methoxyphenyl)methyl]-3’-(3-methylphenyl)-1,2-dihydrospiro[indole-3,2’-[1,3]thiazolidine]-2,4’-dione involves its interaction with molecular targets such as enzymes and receptors. The indole nucleus allows the compound to bind with high affinity to multiple receptors, influencing various biological pathways . The spiro structure may also contribute to its unique binding properties and biological activities.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Compound E897-0217 belongs to a broader class of spiro[indole-thiazolidine]dione derivatives. Below is a comparative analysis with structurally related compounds:

Compound Substituents Molecular Formula Molecular Weight (g/mol) Key Properties
E897-0217 3-Methoxyphenylmethyl (indole N), 3-methylphenyl (thiazolidine) C₂₅H₂₂N₂O₃S 430.52 logP = 4.83; racemic mixture; polar surface area = 38.58 Ų
1-[(3-Chlorophenyl)methyl]-3'-phenyl-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione 3-Chlorophenylmethyl (indole N), phenyl (thiazolidine) C₂₃H₁₇ClN₂O₂S 420.91 Higher halogen content (Cl); potential increased reactivity
1-[(2,6-Dichlorophenyl)methyl]-3'-[3-(trifluoromethyl)phenyl]-...-2,4'-dione 2,6-Dichlorophenylmethyl (indole N), 3-trifluoromethylphenyl (thiazolidine) C₂₄H₁₅Cl₂F₃N₂O₂S 523.35 Enhanced electron-withdrawing groups (Cl, CF₃); likely reduced solubility
3'-(4-Methoxyphenyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 4-Methoxyphenyl (thiazolidine) C₁₇H₁₄N₂O₃S 340.37 Simpler structure; lower molecular weight; IR: 1681 cm⁻¹ (C=O), 756 cm⁻¹ (C-S)

Key Observations :

  • Substituent Effects : The 3-methoxyphenyl group in E897-0217 contributes to moderate electron-donating effects, contrasting with chloro or trifluoromethyl substituents in analogues, which enhance electrophilicity but may reduce bioavailability .
  • Spirocyclic Rigidity : All compounds share a spiro junction between indole and thiazolidine rings, enforcing conformational rigidity that may enhance binding selectivity .

Key Observations :

  • Yields for spiro[indole-thiazolidine]diones range widely (42–75% ), influenced by substituent complexity and reaction conditions.
  • The absence of synthetic details for E897-0217 suggests a need for optimization studies to improve scalability .
Physicochemical and Spectral Properties

Comparative spectral data highlight functional group signatures:

Compound IR (cm⁻¹) ¹H-NMR (DMSO-d₆) Reference
E897-0217 Not reported Not reported
Ic (from ) δ 1.07 (CH₃), 3.39 (CH₂), 6.92 (isatin-H)
3a (from ) 1681 (C=O), 756 (C-S)
13c (from ) 1785 (C=O), 1217 (C=S) δ 2.50 (CH₃), 7.15–8.19 (Ar-H), 9.45 (NH)

Key Observations :

  • The C=O stretch in thiazolidinediones appears consistently near 1680–1785 cm⁻¹ , while C-S stretches occur at 756–1217 cm⁻¹ .
  • E897-0217’s lack of reported NMR/IR data limits direct comparison, necessitating further characterization .

Biological Activity

Chemical Structure and Properties

The compound belongs to the class of spirocyclic compounds, characterized by a unique structural framework that combines indole and thiazolidine moieties. The presence of methoxy and methyl substituents on the phenyl rings enhances its lipophilicity and may influence its biological interactions.

Antimicrobial Activity

Recent studies have indicated that derivatives of thiazolidinediones exhibit significant antimicrobial properties. For instance, compounds similar to the target compound have shown efficacy against various bacterial strains. In vitro evaluations demonstrated that certain spirocyclic derivatives possess inhibitory effects on pathogens such as Xanthomonas axonopodis and Ralstonia solanacearum, which are critical in agricultural contexts .

Anti-inflammatory Effects

The thiazolidine core is known for its anti-inflammatory properties. Research has shown that related compounds can selectively inhibit cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. A study highlighted a derivative that exhibited nearly 50 times greater selectivity for COX-2 over COX-1, suggesting potential applications in managing inflammatory diseases .

Cytotoxicity and Cancer Research

The compound's structure suggests potential cytotoxic effects against cancer cell lines. Preliminary studies have indicated that spiroindole derivatives can induce apoptosis in various cancer cells through pathways involving reactive oxygen species (ROS) generation and mitochondrial dysfunction. These findings position such compounds as candidates for further development in cancer therapeutics.

Case Studies

  • Case Study 1: Antimicrobial Evaluation
    • Objective : To assess the antimicrobial efficacy of spirocyclic compounds.
    • Method : In vitro testing against standard bacterial strains.
    • Results : The compound demonstrated significant inhibition of bacterial growth compared to control groups.
  • Case Study 2: Anti-inflammatory Mechanism
    • Objective : To evaluate COX-2 inhibition.
    • Method : Human whole blood assays were used to measure the compound's effect on prostaglandin E(2) production.
    • Results : The compound showed potent inhibition of COX-2 with minimal effects on COX-1, indicating a favorable safety profile for anti-inflammatory applications.

Q & A

Q. What are the optimal synthetic routes for preparing 1-[(3-Methoxyphenyl)methyl]-3'-(3-methylphenyl)-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including cyclization and spiro-ring formation. Key intermediates like tetrachloromonospirocyclotriphosphazenes (e.g., compound 1 in ) can be coupled with substituted diamines under mild conditions (THF, Et₃N) at room temperature. Monitoring via thin-layer chromatography (TLC) ensures reaction completion . For regioselective functionalization, base-promoted [3+2] cycloaddition (as in ) may be adapted to introduce substituents while preserving the spiro core.

Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structure?

  • Methodological Answer : Use a combination of ¹H/¹³C NMR to confirm substituent integration and X-ray crystallography (if single crystals are obtainable) for absolute stereochemical assignment . High-resolution mass spectrometry (HRMS) validates molecular weight, while HPLC with UV detection (e.g., 254 nm) monitors purity. For solid-state analysis, differential scanning calorimetry (DSC) can identify polymorphic transitions .

Q. What are the critical intermediates in synthesizing this compound?

  • Methodological Answer : Key intermediates include:
  • 3-Methoxyphenylmethyl-substituted indole precursors (analogous to intermediates in ).
  • Spiro-thiazolidine dione cores , synthesized via cyclization of indole derivatives with thiazolidine-forming reagents (e.g., thioureas or CS₂) under controlled pH .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for this compound’s synthesis?

  • Methodological Answer : Implement quantum chemical calculations (e.g., DFT) to model transition states and predict regioselectivity during spiro-ring formation. Tools like COMSOL Multiphysics integrated with AI can simulate solvent effects and catalyst performance, reducing trial-and-error experimentation . For example, ICReDD’s reaction path search methods () use computational-data feedback loops to prioritize high-yield pathways.

Q. What mechanisms underlie this compound’s biological activity, particularly in metal complexation?

  • Methodological Answer : The spiro-thiazolidine dione moiety acts as a chelating ligand for transition metals (e.g., Cu²⁺, Zn²⁺), as shown in . To study this:
  • Perform UV-Vis titration to determine binding constants.
  • Use EPR spectroscopy for paramagnetic metal complexes (e.g., Cu²⁺).
  • Compare bioactivity (e.g., antimicrobial assays) of the free ligand vs. metal complexes to isolate metal-dependent effects .

Q. How can researchers resolve contradictions in solubility data reported across studies?

  • Methodological Answer : Discrepancies may arise from polymorphic forms or solvent impurities. Conduct:
  • Phase solubility studies in varied solvents (e.g., DMSO, THF) to identify thermodynamically stable forms.
  • Dynamic vapor sorption (DVS) to assess hygroscopicity’s impact.
  • Cross-validate with independent sources (e.g., PubChem data in ) and control solvent batch quality .

Q. What strategies address stereochemical challenges in synthesizing the spiro center?

  • Methodological Answer : To control spiro-center configuration:
  • Use chiral auxiliaries (e.g., pinene-based catalysts in ) during cyclization.
  • Apply asymmetric catalysis (e.g., organocatalysts) to induce enantioselectivity.
  • Analyze diastereomer ratios via chiral HPLC or NMR with chiral shift reagents .

Q. How does this compound’s stability vary under thermal or photolytic conditions?

  • Methodological Answer : Perform accelerated stability testing :
  • Thermogravimetric analysis (TGA) to assess decomposition temperatures.
  • Forced degradation studies under UV light (e.g., ICH Q1B guidelines) to identify photolytic byproducts via LC-MS.
  • Monitor oxidative stability using peroxide-containing solvents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.